molecular formula C17H17NO2 B332894 N-(3-acetylphenyl)-3,4-dimethylbenzamide

N-(3-acetylphenyl)-3,4-dimethylbenzamide

Cat. No.: B332894
M. Wt: 267.32 g/mol
InChI Key: YRLFNHTUTVQRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetylphenyl)-3,4-dimethylbenzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted benzoyl group linked to a 3-acetylphenylamine moiety. The acetyl group at the 3-position of the phenyl ring may influence electronic properties, solubility, and metabolic stability compared to other substituents .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-(3-acetylphenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C17H17NO2/c1-11-7-8-15(9-12(11)2)17(20)18-16-6-4-5-14(10-16)13(3)19/h4-10H,1-3H3,(H,18,20)

InChI Key

YRLFNHTUTVQRJR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The table below highlights key structural features and applications of N-(3-acetylphenyl)-3,4-dimethylbenzamide and related benzamides:

Compound Name Substituents on Benzamide Core Functional Groups on Amide Nitrogen Primary Application
This compound 3,4-Dimethylbenzoyl 3-Acetylphenyl Not explicitly stated
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) 3,4-Dimethylbenzoyl (R)-1-Methoxy-4-methylpentan-2-yl Umami flavor enhancer (1000× potency of MSG)
2,6-Dimethylbenzamide N-(5-methyl-3-isoxazolyl) (D2916) 2,6-Dimethylbenzoyl 5-Methyl-3-isoxazolyl Anticonvulsant (sex-dependent metabolism)
N-(2-Cyanophenyl)-3,4-dimethylbenzamide 3,4-Dimethylbenzoyl 2-Cyanophenyl Not explicitly stated (industrial use implied)
N-(3,4-Difluorophenyl)-3-methylbenzamide 3-Methylbenzoyl 3,4-Difluorophenyl Not explicitly stated

Key Observations:

  • Electron-Withdrawing vs.
  • Steric Effects: Bulky substituents like the isoxazolyl group in D2916 influence metabolic pathways, favoring hydroxylation at specific positions (e.g., methyl groups on the benzamide or isoxazolyl ring) .

Metabolic Pathways and Toxicological Profiles

Metabolism
Compound Major Metabolic Pathways Key Metabolites Species Studied
S9229 Hydroxylation, demethylation, glucuronidation 4-Hydroxymethyl (54%), O-demethylated alcohols (6–19%) Rat, human liver microsomes
D2916 Hydroxylation of methyl groups D3187 (active metabolite in females) Rat (sex-specific)
This compound (inferred) Likely hydroxylation or acetylation Potential acetylated or hydroxylated derivatives Not reported

Sex Differences: D2916 shows sex-dependent metabolism, with females producing more active metabolites. No such differences are reported for S9229, suggesting its metabolism is less influenced by sex-specific enzymes .

Toxicity
  • S9229: Evaluated as Generally Recognized As Safe (GRAS) for food applications. Rapid plasma clearance and low bioaccumulation observed in rats .
  • D2916: Well-tolerated in therapeutic doses, with tissue distribution favoring elimination organs (liver, kidneys) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.